N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methoxybenzoyl group, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves several steps. One common method includes the reaction of N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethyl group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine can be compared with other similar compounds, such as:
N-ethyl-N’-(2-methoxybenzoyl)-N-phenylthiourea: This compound has a similar structure but contains a thiourea group instead of an ethanamine group.
N-ethyl-3,7-bis(trifluoromethyl)phenothiazine: This compound has a similar trifluoromethyl group but a different core structure.
3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methyl]anilino}ethyl-N-(2-methoxybenzoyl)benzeneethanamine: This compound has a similar methoxybenzoyl group but a different substitution pattern.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94593-34-7 |
---|---|
Molekularformel |
C20H22F3NO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-methoxybenzoate |
InChI |
InChI=1S/C20H22F3NO3/c1-4-24(27-19(25)17-10-5-6-11-18(17)26-3)14(2)12-15-8-7-9-16(13-15)20(21,22)23/h5-11,13-14H,4,12H2,1-3H3 |
InChI-Schlüssel |
ZELIGGZFSBDUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.